Hexoprenaline sulfate

Description

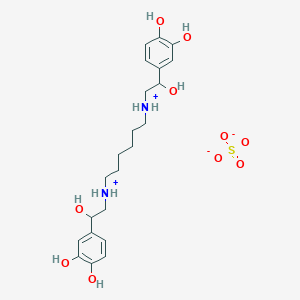

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[2-[6-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]hexylamino]-1-hydroxyethyl]benzene-1,2-diol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N2O6.H2O4S/c25-17-7-5-15(11-19(17)27)21(29)13-23-9-3-1-2-4-10-24-14-22(30)16-6-8-18(26)20(28)12-16;1-5(2,3)4/h5-8,11-12,21-30H,1-4,9-10,13-14H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTDCHGNGVGRHQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CNCCCCCCNCC(C2=CC(=C(C=C2)O)O)O)O)O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N2O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046688 | |

| Record name | Hexoprenaline sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32266-10-7, 30117-45-4 | |

| Record name | Hexoprenaline sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32266-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenediol, 4,4′-[1,6-hexanediylbis[imino(1-hydroxy-2,1-ethanediyl)]]bis-, sulfate (salt) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30117-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-(Hexane-1,6-diylbis(imino(1-hydroxyethylene)))dipyrocatechol sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030117454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gynipral | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexoprenaline sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-[hexane-1,6-diylbis[iminio(1-hydroxyethylene)]]dipyrocatechol sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-[hexane-1,6-diylbis[imino(1-hydroxyethylene)]]dipyrocatechol sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXOPRENALINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U851S9102C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Pharmacological Properties of Hexoprenaline Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexoprenaline (B194853) sulfate (B86663) is a selective beta-2 adrenergic receptor agonist with significant pharmacological applications as both a bronchodilator for respiratory conditions like asthma and as a tocolytic agent to manage preterm labor.[1] This technical guide provides a comprehensive overview of the pharmacological properties of hexoprenaline sulfate, including its mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety profile. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to support further research and development.

Introduction

This compound is a sympathomimetic agent that exerts its therapeutic effects through selective agonism of the beta-2 adrenergic receptors.[2] It is utilized in clinical practice for the management of bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD), as well as for the inhibition of uterine contractions in cases of threatened preterm labor.[1][3] The drug is available in various formulations, including oral tablets, syrups, and solutions for inhalation and intravenous administration, allowing for flexibility in therapeutic application.[1] While effective, its use requires careful consideration of its pharmacologic profile to optimize therapeutic outcomes and minimize adverse effects.

Mechanism of Action

This compound's primary mechanism of action is the stimulation of beta-2 adrenergic receptors, which are predominantly located on the smooth muscle cells of the bronchi and the uterus.[2] This interaction initiates a cascade of intracellular events mediated by the Gs alpha subunit of the associated G-protein.

Signaling Pathway

Upon binding of this compound to the beta-2 adrenergic receptor, the Gs alpha subunit is activated, which in turn stimulates adenylyl cyclase.[2] This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[2] PKA then phosphorylates various intracellular proteins, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of smooth muscle cells.[2] In the airways, this results in bronchodilation, while in the uterus, it leads to myometrial relaxation and the cessation of contractions.[2]

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption and a relatively short half-life.[2]

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Route of Administration |

| Bioavailability | 5-11% | Oral |

| Time to MaximumConcentration (Tmax) | 2 hours | Oral |

| Elimination Half-life | ~50 minutes | Oral |

| Metabolism | Primarily hepatic viacatechol-O-methyltransferase (COMT) | Systemic |

| Excretion | Primarily renal | Systemic |

Note: Pharmacokinetic parameters can vary based on individual patient factors.

Pharmacodynamics

Clinical Efficacy

Table 2: Clinical Efficacy of this compound in Asthma

| Study | N | Intervention | Outcome Measure | Result |

| Teoh, 1979[4] | 16 | 5 µg IV Hexoprenaline | Peak Expiratory Flow Rate (PEFR) | 40% increase in PEFR at 5 minutes, with a 12% increase sustained at 2 hours. |

| Benjamin & van As, 1972[5] | - | IV Hexoprenaline | Bronchodilation | Effective relief of bronchospasm. |

Table 3: Clinical Efficacy of this compound in Preterm Labor

| Study | N | Intervention | Outcome Measure | Result |

| Husslein et al., 2022[6] | 374 | IV Hexoprenaline | Delivery within 48 hours | 56% of women did not give birth within 48 hours. |

| Heilmann & Siekmann, 1985[7] | - | IV Hexoprenaline | Tocolytic Success | 34-78% success rate, dependent on initial condition. |

| Lipshitz et al., 1986[8] | 12 | IV Hexoprenaline for fetal distress | Uterine Contractions | Effective inhibition of uterine contractions. |

Safety and Tolerability

Common adverse effects of this compound are extensions of its beta-adrenergic activity and include tremors, palpitations, and tachycardia.[9] Maternal side effects such as palpitations and tachycardia have been reported more frequently with hexoprenaline compared to other tocolytics like atosiban.[10]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's pharmacological properties.

Radioligand Binding Assay for Beta-2 Adrenergic Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of this compound for the beta-2 adrenergic receptor.

Materials:

-

Cell or tissue membranes expressing beta-2 adrenergic receptors

-

Radioligand (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol)

-

This compound

-

Assay buffer (e.g., Tris-HCl with MgCl2)

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter and fluid

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the beta-2 adrenergic receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of radioligand, and varying concentrations of this compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a non-labeled antagonist like propranolol).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol measures the functional response to this compound by quantifying the intracellular accumulation of cAMP.

Materials:

-

Cells expressing beta-2 adrenergic receptors (e.g., HEK293 or CHO cells)

-

This compound

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

Cell lysis buffer

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

-

Plate reader compatible with the chosen assay kit

Procedure:

-

Cell Culture: Culture cells expressing the beta-2 adrenergic receptor in appropriate media and plate them in a multi-well plate.

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor to prevent the degradation of cAMP.

-

Stimulation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Detection: Perform the cAMP assay according to the manufacturer's instructions.

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Determine the concentration of cAMP in the cell lysates and plot it against the log concentration of this compound to determine the EC50 value.

Isolated Organ Bath for Bronchodilation (Guinea Pig Trachea)

This ex vivo method assesses the relaxant effect of this compound on airway smooth muscle.

Materials:

-

Guinea pig trachea

-

Krebs-Henseleit solution

-

Organ bath system with force transducer and data acquisition system

-

Contractile agent (e.g., histamine or methacholine)

-

This compound

-

Carbogen (B8564812) gas (95% O2, 5% CO2)

Procedure:

-

Tissue Preparation: Isolate the trachea from a guinea pig and prepare tracheal rings or strips.

-

Mounting: Suspend the tissue in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen gas.

-

Equilibration: Allow the tissue to equilibrate under a resting tension.

-

Contraction: Induce a stable contraction of the tracheal smooth muscle using a contractile agent.

-

Treatment: Add cumulative concentrations of this compound to the organ bath and record the resulting relaxation of the tissue.

-

Data Analysis: Express the relaxation as a percentage of the pre-induced contraction and plot against the log concentration of this compound to determine the EC50 value.

Isolated Organ Bath for Tocolysis (Rat Uterus)

This ex vivo method evaluates the inhibitory effect of this compound on uterine smooth muscle contractions.

Materials:

-

Uterus from a non-pregnant, estrogen-primed rat

-

De Jalon's solution

-

Organ bath system with force transducer and data acquisition system

-

This compound

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Tissue Preparation: Isolate the uterine horns from a rat pre-treated with estrogen to induce spontaneous contractions.

-

Mounting: Suspend a segment of the uterine horn in an organ bath containing De Jalon's solution at 32-35°C and bubble with carbogen gas.

-

Equilibration: Allow the tissue to equilibrate and establish regular spontaneous contractions.

-

Treatment: Add cumulative concentrations of this compound to the organ bath and record the inhibition of spontaneous contractions (both frequency and amplitude).

-

Data Analysis: Quantify the reduction in contractile activity and plot against the log concentration of this compound to determine the EC50 value.

Conclusion

This compound is a well-characterized beta-2 adrenergic receptor agonist with established efficacy in the treatment of bronchospasm and the management of preterm labor. Its pharmacological effects are mediated through the canonical Gs-cAMP-PKA signaling pathway, leading to smooth muscle relaxation. While its clinical utility is clear, a comprehensive understanding of its receptor binding kinetics and functional potency at the molecular level would further enhance its comparative evaluation with other beta-2 agonists and aid in the development of novel therapeutics with improved selectivity and safety profiles. The experimental protocols provided herein offer a robust framework for conducting such detailed pharmacological investigations.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. thekingsleyclinic.com [thekingsleyclinic.com]

- 4. Clinical evaluation of intravenous hexoprenaline in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical trial of intravenous hexoprenaline in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hexoprenaline Compared with Atosiban as Tocolytic Treatment for Preterm Labor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Hexoprenaline--a new tocolytic for treatment of premature labor] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hexoprenaline tocolysis for intrapartum fetal distress and acidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hexoprenaline: a review of its pharmacological properties and therapeutic efficacy with particular reference to asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. thieme-connect.com [thieme-connect.com]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Hexoprenaline Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and a plausible synthesis pathway for hexoprenaline (B194853) sulfate (B86663), a selective β2-adrenergic receptor agonist. The information presented herein is intended for research and development purposes.

Chemical Structure

Hexoprenaline sulfate is the sulfate salt of hexoprenaline. The chemical structure is characterized by two catecholamine moieties linked by a hexamethylene diamine chain.

IUPAC Name: 4-[2-[6-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]hexylamino]-1-hydroxyethyl]benzene-1,2-diol;sulfuric acid[1]

Chemical Formula: C₂₂H₃₄N₂O₁₀S[1]

Molecular Weight: 518.6 g/mol [1]

The structure of hexoprenaline consists of a central, flexible hexane-1,6-diamine linker. Each nitrogen atom of this linker is attached to a 2-(3,4-dihydroxyphenyl)-2-hydroxyethyl group. The presence of two chiral centers, one in each of the ethanolamine (B43304) side chains, means that hexoprenaline can exist as multiple stereoisomers. The commercially available drug is typically a racemic mixture. The sulfate salt is formed with sulfuric acid.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₃₄N₂O₁₀S | [1] |

| Molecular Weight | 518.6 g/mol | [1] |

| IUPAC Name | 4-[2-[6-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]hexylamino]-1-hydroxyethyl]benzene-1,2-diol;sulfuric acid | [1] |

| CAS Number | 32266-10-7 | [1] |

| InChI | InChI=1S/C22H32N2O6.H2O4S/c25-17-7-5-15(11-19(17)27)21(29)13-23-9-3-1-2-4-10-24-14-22(30)16-6-8-18(26)20(28)12-16;1-5(2,3)4/h5-8,11-12,21-30H,1-4,9-10,13-14H2;(H2,1,2,3,4) | [1] |

| InChIKey | GTDCHGNGVGRHQY-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC(=C(C=C1C(CNCCCCCCNCC(C2=CC(=C(C=C2)O)O)O)O)O)O.OS(=O)(=O)O | [1] |

Synthesis Pathway

The proposed pathway involves three main stages:

-

Protection of the Catechol Moiety: The hydroxyl groups of a suitable catecholamine precursor are protected to prevent unwanted side reactions.

-

Coupling Reaction: The protected catecholamine intermediate is coupled with a bifunctional linker.

-

Deprotection and Salt Formation: The protecting groups are removed, and the final product is converted to its sulfate salt.

A likely starting material is a protected form of a 3,4-dihydroxy-ω-haloacetophenone, for example, 3,4-dibenzyloxy-ω-bromoacetophenone. The synthesis would then proceed as follows:

Step 1: Amination The protected 3,4-dibenzyloxy-ω-bromoacetophenone is reacted with an excess of 1,6-hexanediamine (B7767898). This reaction would lead to a mixture of mono- and di-substituted products. By controlling the stoichiometry and reaction conditions, the formation of the desired di-substituted product can be favored.

Step 2: Reduction of the Ketone The two ketone functionalities in the resulting intermediate are reduced to secondary alcohols. A reducing agent such as sodium borohydride (B1222165) would be suitable for this transformation.

Step 3: Deprotection The benzyl (B1604629) protecting groups on the catechol hydroxyls are removed. Catalytic hydrogenation is a common method for the debenzylation of benzyl ethers.

Step 4: Salt Formation The free base of hexoprenaline is then treated with sulfuric acid to form the more stable sulfate salt.

Below is a visual representation of this proposed synthesis pathway.

Caption: Proposed Synthesis Pathway for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of hexoprenaline are not publicly available. The following are generalized procedures for the key transformations proposed in the synthesis pathway, based on standard organic chemistry methodologies. These should be considered illustrative and would require optimization for specific applications.

General Procedure for Amination (Step 1): To a solution of 1,6-hexanediamine (e.g., 5 equivalents) in a suitable aprotic solvent such as dimethylformamide (DMF), 3,4-dibenzyloxy-ω-bromoacetophenone (1 equivalent) is added portion-wise at room temperature. The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is then cooled, and the product is isolated by extraction and purified by column chromatography.

General Procedure for Ketone Reduction (Step 2): The di-substituted intermediate from Step 1 is dissolved in a protic solvent like methanol (B129727) or ethanol (B145695). Sodium borohydride (e.g., 2.2 equivalents) is added portion-wise at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion. The solvent is removed under reduced pressure, and the residue is worked up with an aqueous acid solution, followed by extraction with an organic solvent. The crude product can be purified by crystallization or chromatography.

General Procedure for Deprotection (Step 3): The protected hexoprenaline derivative from Step 2 is dissolved in a suitable solvent such as ethanol or ethyl acetate. A palladium on carbon catalyst (e.g., 10% Pd/C) is added, and the mixture is subjected to hydrogenation at a suitable pressure of hydrogen gas until the deprotection is complete. The catalyst is then removed by filtration, and the solvent is evaporated to yield the hexoprenaline free base.

General Procedure for Salt Formation (Step 4): The hexoprenaline free base is dissolved in a suitable solvent like isopropanol. A stoichiometric amount of sulfuric acid, dissolved in the same solvent, is added dropwise with stirring. The resulting precipitate of this compound is collected by filtration, washed with the solvent, and dried under vacuum.

Concluding Remarks

This guide provides a detailed overview of the chemical structure of this compound and a scientifically plausible, though not explicitly published, synthesis pathway. The successful execution of this synthesis would require careful optimization of each step, including the choice of protecting groups, reaction conditions, and purification methods. For researchers and professionals in drug development, this information serves as a foundational guide for the synthesis and further investigation of hexoprenaline and its analogs.

References

In Vitro Characterization of Hexoprenaline Sulfate Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexoprenaline (B194853) sulfate (B86663) is a selective β2-adrenergic receptor agonist utilized for its bronchodilator and tocolytic properties.[1][2] A thorough in vitro characterization of its bioactivity is paramount for understanding its pharmacological profile and for the development of novel therapeutics. This guide provides an in-depth overview of the core in vitro assays essential for characterizing hexoprenaline sulfate, including detailed experimental protocols and data presentation formats. The primary mechanism of action for this compound involves binding to β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the bronchi and uterus.[1][2] This interaction initiates a G-protein-coupled signaling cascade, leading to the activation of adenylyl cyclase.[1] The subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and activation of protein kinase A (PKA) results in smooth muscle relaxation.[1] This technical document outlines the methodologies for quantifying the binding affinity and functional activity of this compound, providing a framework for its comprehensive in vitro evaluation.

Core Bioactivity Assays

The in vitro characterization of this compound bioactivity hinges on three principal assays:

-

Radioligand Binding Assay: To determine the binding affinity (Ki) of this compound to the β2-adrenergic receptor and the receptor density (Bmax) in a given biological system.

-

cAMP Accumulation Assay: To quantify the functional agonistic activity of this compound by measuring the intracellular accumulation of the second messenger cAMP (EC50 and maximal efficacy).

-

β-Arrestin Recruitment Assay: To assess an alternative signaling pathway and to investigate potential biased agonism of this compound.

Data Presentation

Quantitative data from the aforementioned assays should be meticulously documented to allow for clear interpretation and comparison.

Table 1: Radioligand Binding Assay Data for this compound

| Parameter | Description | Value | Units |

| Ki | Inhibitory constant, a measure of binding affinity. | [Insert experimentally determined value] | nM |

| Bmax | Maximum number of binding sites. | [Insert experimentally determined value] | fmol/mg protein |

| Radioligand Used | The specific radiolabeled ligand utilized in the assay. | e.g., [³H]-Dihydroalprenolol | - |

| Cell/Tissue Type | The biological system in which the assay was performed. | e.g., HEK293 cells expressing human β2AR | - |

Table 2: cAMP Accumulation Assay Data for this compound

| Parameter | Description | Value | Units |

| EC50 | Half-maximal effective concentration for cAMP accumulation. | [Insert experimentally determined value] | nM |

| Emax | Maximal efficacy, expressed as a percentage of a reference full agonist. | [Insert experimentally determined value] | % |

| Reference Agonist | The full agonist used for comparison. | e.g., Isoproterenol | - |

| Cell Type | The cell line used for the functional assay. | e.g., CHO-K1 cells expressing human β2AR | - |

Table 3: β-Arrestin Recruitment Assay Data for this compound

| Parameter | Description | Value | Units |

| EC50 | Half-maximal effective concentration for β-arrestin recruitment. | [Insert experimentally determined value] | nM |

| Emax | Maximal efficacy, expressed as a percentage of a reference agonist. | [Insert experimentally determined value] | % |

| β-Arrestin Isoform | The specific β-arrestin isoform studied. | β-Arrestin 1 or β-Arrestin 2 | - |

| Assay Technology | The specific technology used for detection. | e.g., PathHunter® (DiscoverX) | - |

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human β2-adrenergic receptor (β2AR).[3]

Materials:

-

Cell membranes from a cell line stably expressing the human β2AR.

-

Radiolabeled β2AR antagonist (e.g., [³H]-Dihydroalprenolol).

-

This compound.

-

Non-specific binding control (e.g., 10 µM Propranolol).[4]

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[5]

-

Wash Buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail.

-

96-well plates.

-

Cell harvester.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes from cells expressing β2AR via homogenization and differential centrifugation.[4] Determine the protein concentration using a BCA or Bradford assay.[4]

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membrane preparation, radioligand, and assay buffer.[4]

-

Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of the non-specific binding control.[4]

-

Competitive Binding: Membrane preparation, radioligand, and varying concentrations of this compound.[4]

-

-

Incubation: Initiate the binding reaction by adding the radioligand to all wells. Incubate the plate at a specified temperature (e.g., room temperature or 37°C) to reach equilibrium (e.g., 60-90 minutes).[4]

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.[4]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[5]

-

Scintillation Counting: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.[5]

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.[4]

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

-

cAMP Accumulation Assay

This protocol describes a cell-based assay to measure the accumulation of intracellular cAMP in response to this compound stimulation.[6]

Materials:

-

A cell line expressing the human β2AR (e.g., CHO-K1 or HEK293).

-

Cell culture medium.

-

Phosphate-buffered saline (PBS).

-

Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).[7]

-

Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.[6]

-

This compound.

-

Reference full agonist (e.g., Isoproterenol).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or luminescence-based).[6]

-

96- or 384-well plates.

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Seeding: Seed cells into 96- or 384-well plates and incubate overnight.[6]

-

Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in stimulation buffer containing the PDE inhibitor.[6]

-

Cell Stimulation:

-

Cell Lysis and cAMP Detection: Lyse the cells and detect cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.[6]

-

Data Acquisition and Analysis:

β-Arrestin Recruitment Assay

This protocol details a cell-based assay to monitor the recruitment of β-arrestin to the activated β2AR upon stimulation with this compound, often using enzyme fragment complementation (EFC) technology.[8]

Materials:

-

A cell line stably co-expressing the β2AR fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (e.g., Enzyme Acceptor).[8]

-

Cell plating reagent.

-

Assay buffer.

-

This compound.

-

Reference agonist.

-

Detection reagents specific to the EFC technology.[8]

-

White, solid-bottom 384-well assay plates.[8]

-

Luminometer.

Procedure:

-

Cell Plating: Dispense the cell suspension into 384-well assay plates and incubate overnight.[8]

-

Ligand Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.[8]

-

Agonist Assay:

-

Detection:

-

Data Acquisition and Analysis:

-

Measure the chemiluminescent signal using a luminometer.[8]

-

Subtract the average background signal.

-

Normalize the data to the maximum signal obtained with a reference full agonist (set to 100%).

-

Plot the normalized response against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

Visualizations

Signaling Pathway

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. benchchem.com [benchchem.com]

- 7. resources.revvity.com [resources.revvity.com]

- 8. benchchem.com [benchchem.com]

Hexoprenaline Sulfate: A Technical Guide to its Predicted Pharmacokinetics and Metabolism in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview based on the available scientific literature. Direct and comprehensive pharmacokinetic and metabolic studies of hexoprenaline (B194853) sulfate (B86663) in animal models are limited. Therefore, this guide synthesizes information from related compounds, particularly other catecholamines, to predict and describe the likely pharmacokinetic profile and metabolic fate of hexoprenaline. All information should be critically evaluated in conjunction with further research.

Introduction

Hexoprenaline sulfate, a selective beta-2 adrenergic agonist, is utilized for its bronchodilator and tocolytic properties. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical animal models is fundamental for drug development and safety assessment. This guide summarizes the predicted ADME characteristics of this compound, details relevant experimental methodologies, and provides visualizations of key pathways and workflows.

Predicted Metabolism of this compound

As a catecholamine, hexoprenaline is expected to undergo metabolism primarily through two enzymatic pathways: catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO).[1][2][3][4] These enzymes are prevalent in the liver and kidneys, as well as in other tissues.[3]

The primary metabolic reactions are predicted to be:

-

O-Methylation: The COMT enzyme is likely to catalyze the methylation of one of the catechol hydroxyl groups of hexoprenaline, leading to the formation of a 3-O-methylhexoprenaline metabolite.[1][5][6]

-

Oxidative Deamination: The MAO enzyme can catalyze the oxidative deamination of the terminal amino groups of the hexoprenaline molecule.[1][2][3]

-

Conjugation: Following initial metabolism, the resulting metabolites, as well as the parent compound, can undergo further conjugation reactions, such as sulfation or glucuronidation, to increase their water solubility and facilitate excretion.[5][6] Studies on the related compound isoprenaline in dogs have shown that after oral administration, the majority of the drug is excreted as a sulfate conjugate.[5][6]

The following diagram illustrates the predicted metabolic pathway for a single catecholamine moiety within the hexoprenaline structure.

Quantitative Pharmacokinetic Data

| Parameter | Description | Animal Model(s) | Administration Route(s) |

| Cmax | Maximum (peak) plasma concentration | Rat, Dog, Rabbit, etc. | Intravenous (IV), Oral (PO) |

| Tmax | Time to reach Cmax | Rat, Dog, Rabbit, etc. | Intravenous (IV), Oral (PO) |

| t1/2 | Elimination half-life | Rat, Dog, Rabbit, etc. | Intravenous (IV), Oral (PO) |

| AUC | Area under the plasma concentration-time curve | Rat, Dog, Rabbit, etc. | Intravenous (IV), Oral (PO) |

| Vd | Volume of distribution | Rat, Dog, Rabbit, etc. | Intravenous (IV) |

| CL | Clearance | Rat, Dog, Rabbit, etc. | Intravenous (IV) |

| F | Bioavailability | Rat, Dog, Rabbit, etc. | Oral (PO) |

Experimental Protocols for Pharmacokinetic Studies

The following outlines a general experimental protocol for conducting a pharmacokinetic study of this compound in an animal model, such as the rat.

Animal Model and Dosing

-

Species and Strain: Male/Female Sprague-Dawley rats.

-

Housing: Controlled environment with a 12-hour light/dark cycle and free access to food and water.

-

Dosing:

-

Intravenous (IV): A single bolus injection of this compound solution via the tail vein.

-

Oral (PO): A single dose administered by oral gavage.

-

-

Dose Levels: At least three different dose levels should be investigated to assess dose proportionality.

Sample Collection

-

Blood Sampling: Serial blood samples are collected from the tail vein or jugular vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dosing.

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma. Plasma samples are stored at -80°C until analysis.

-

Urine and Feces Collection: Animals are housed in metabolic cages for the collection of urine and feces over a 24 or 48-hour period to determine excretion patterns.

Bioanalytical Method

A validated bioanalytical method is crucial for the accurate quantification of hexoprenaline and its potential metabolites in biological matrices. High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with a sensitive detector is the method of choice.[7][8]

-

Instrumentation: UPLC system with a UV or mass spectrometric (MS/MS) detector.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient elution using a mixture of an acidic buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). An ion-pairing agent may be used to improve retention and peak shape.[7]

-

Flow Rate: Optimized for the specific column and separation.

-

Detection: UV detection at a wavelength of approximately 280 nm or MS/MS detection for higher sensitivity and selectivity.[7]

-

-

Sample Preparation:

-

Method Validation: The analytical method must be validated according to regulatory guidelines for parameters such as linearity, accuracy, precision, selectivity, and stability.[7][8][9]

The following diagram illustrates a general workflow for a preclinical pharmacokinetic study.

Conclusion

While specific in-vivo pharmacokinetic and metabolism data for this compound in animal models are not extensively documented in publicly available literature, its chemical structure as a catecholamine allows for informed predictions regarding its metabolic fate. The primary routes of metabolism are expected to involve O-methylation by COMT and oxidative deamination by MAO, followed by conjugation. To definitively characterize the ADME profile of this compound, well-designed pharmacokinetic studies in relevant animal species are necessary. The experimental protocols and analytical methodologies outlined in this guide provide a framework for conducting such investigations, which are essential for the continued development and safe use of this therapeutic agent.

References

- 1. Catecholamine metabolism: a contemporary view with implications for physiology and medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. studysmarter.co.uk [studysmarter.co.uk]

- 4. Catecholamine - Wikipedia [en.wikipedia.org]

- 5. Metabolism of isoprenaline in dog and man - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism of isoprenaline in dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Development and Validation of a Stability-Indicating UPLC Method for the Determination of Hexoprenaline in Injectable Dosage Form Using AQbD Principles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ICI Journals Master List [journals.indexcopernicus.com]

- 10. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

Early Clinical Investigations of Hexoprenaline Sulfate in Asthma: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexoprenaline (B194853) sulfate (B86663), a selective beta-2 adrenergic receptor agonist, emerged as a bronchodilator for the management of asthma in the mid-20th century. Its development was driven by the need for therapeutic agents with greater selectivity for bronchial smooth muscle and a more favorable side-effect profile compared to non-selective sympathomimetics like adrenaline. This technical whitepaper provides an in-depth analysis of the early clinical investigations of hexoprenaline sulfate in the treatment of asthma, focusing on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of action.

Mechanism of Action: The Beta-2 Adrenergic Signaling Pathway

Hexoprenaline exerts its bronchodilatory effect by stimulating beta-2 adrenergic receptors on the surface of airway smooth muscle cells.[1] This initiates a cascade of intracellular events, as depicted in the signaling pathway diagram below, ultimately leading to muscle relaxation and relief from bronchoconstriction.[1]

The binding of hexoprenaline to the beta-2 adrenergic receptor activates a stimulatory G-protein (Gs), which in turn stimulates the enzyme adenylyl cyclase to convert adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] The subsequent increase in intracellular cAMP levels leads to the activation of two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).

PKA activation results in the phosphorylation and inactivation of Myosin Light Chain Kinase (MLCK), an enzyme crucial for muscle contraction. PKA also phosphorylates other proteins, such as heat shock protein 20 (HSP20), which contributes to smooth muscle relaxation.

Epac activation influences the balance between RhoA and Rac1 signaling pathways. It inhibits the RhoA pathway, which is involved in calcium sensitization and muscle contraction, and activates the Rac1 pathway, which promotes muscle relaxation.[2][3][4][5] The combined actions of PKA and Epac lead to a decrease in intracellular calcium levels and a reduction in the sensitivity of the contractile apparatus to calcium, resulting in potent bronchodilation.

Early Clinical Investigations: Efficacy and Safety Data

Early clinical trials of this compound focused on establishing its efficacy as a bronchodilator and characterizing its safety profile, particularly in comparison to existing therapies. These studies utilized various routes of administration, including intravenous, inhaled, and oral formulations.

Intravenous Administration

A key early study by Benjamin and van As (1972) investigated the intravenous administration of hexoprenaline in patients with asthma. The study provided detailed quantitative data on the drug's effects.

Experimental Protocol: Intravenous Hexoprenaline in Asthma (Benjamin and van As, 1972)

-

Patient Population: 47 patients with bronchospasm, including 29 with allergic asthma and 14 with chronic asthmatic syndrome with other bronchopulmonary diseases.

-

Dosage and Administration: Patients received a single intravenous injection of either 5 µg (n=25) or 10 µg (n=20) of hexoprenaline administered over 2 minutes.

-

Outcome Measures:

-

Bronchodilation: Assessed by clinical improvement and respiratory function tests.

-

Cardiovascular Effects: Pulse rate and blood pressure were monitored.

-

Metabolic Effects: Blood sugar, serum potassium, and serum lipids were measured at various time points.

-

Electrocardiogram (ECG): Monitored for any cardiac abnormalities.

-

Quantitative Results:

The study demonstrated that a 5 µg intravenous dose of hexoprenaline produced effective bronchodilation lasting for 3 hours.[6] While a 10 µg dose did not result in greater bronchodilation, it was associated with a significant increase in pulse rate and a drop in blood pressure.[6]

| Parameter | 5 µg Dose | 10 µg Dose |

| Bronchodilator Effect | Effective, lasting 3 hours | No significant increase over 5 µg dose |

| Pulse Rate | Minimal change | Significant increase |

| Blood Pressure | Minimal change | Significant drop |

Another important early study by Teoh (1979) compared the efficacy of intravenous hexoprenaline to subcutaneous adrenaline.

Experimental Protocol: Intravenous Hexoprenaline vs. Subcutaneous Adrenaline (Teoh, 1979)

-

Patient Population: 16 patients experiencing an acute asthma attack.

-

Dosage and Administration:

-

Hexoprenaline Group: 5 µg administered intravenously.

-

Adrenaline Group: 0.5 mg administered subcutaneously.

-

-

Outcome Measures:

-

Bronchodilation: Measured by Peak Expiratory Flow Rate (PEFR).

-

Cardiovascular Side Effects: Monitored and compared between the two groups.

-

Quantitative Results:

Intravenous hexoprenaline resulted in a significant and rapid improvement in airway obstruction.

| Treatment | Peak PEFR Increase | Time to Peak Effect | PEFR Increase at 2 hours | Cardiovascular Side Effects |

| 5 µg IV Hexoprenaline | 40% | 5 minutes | 12% | Minimal |

| 0.5 mg SC Adrenaline | As effective as hexoprenaline | Not specified | Not specified | Considerable |

This study highlighted a key advantage of hexoprenaline: its ability to produce potent bronchodilation with significantly fewer cardiovascular side effects compared to adrenaline.[6]

Inhaled and Oral Administration

This compound was also investigated in inhaled and oral formulations for both acute relief and long-term maintenance therapy.

A double-blind, cross-over study compared the effects of inhaled hexoprenaline and terbutaline (B1683087) in 15 patients with reversible bronchial obstruction.

Experimental Protocol: Inhaled Hexoprenaline vs. Inhaled Terbutaline

-

Patient Population: 15 patients with reversible bronchial obstruction.

-

Dosage and Administration: Metered-dose inhaler, one puff followed by two puffs 30 minutes later.

-

Hexoprenaline: 0.20 mg/puff.

-

Terbutaline: 0.25 mg/puff.

-

-

Outcome Measures:

-

Bronchodilation: Ventilatory function.

-

Side Effects: Heart rate, blood pressure, and finger tremor.

-

Quantitative Results:

| Parameter | Inhaled Hexoprenaline | Inhaled Terbutaline |

| Maximum Bronchodilation | Same as terbutaline | Same as hexoprenaline |

| Duration of Action | Less sustained | More sustained |

| Heart Rate & Blood Pressure | Negligible influence | Negligible influence |

| Finger Tremor | Increase in amplitude of >100% in 2 out of 6 patients | No significant change in mean values |

While both drugs produced a similar maximum improvement in ventilatory function, terbutaline had a more sustained effect.[7] Notably, a marked increase in finger tremor was observed in a subset of patients receiving hexoprenaline.[7]

Oral hexoprenaline was also evaluated, particularly for its role in preventing exercise-induced asthma and for long-term maintenance therapy. In comparative trials, oral hexoprenaline was generally found to be superior to orciprenaline.[8]

Summary and Conclusion

The early clinical investigations of this compound established it as an effective and selective beta-2 adrenergic agonist for the treatment of asthma. Intravenous administration demonstrated rapid and potent bronchodilation with a more favorable cardiovascular safety profile compared to non-selective agents like adrenaline. Inhaled and oral formulations also proved effective, though comparisons with other beta-2 agonists of the time, such as terbutaline, revealed differences in duration of action and side-effect profiles.

These foundational studies were crucial in defining the therapeutic role of this compound and contributed significantly to the understanding of beta-2 adrenergic receptor pharmacology in the management of asthma. The detailed quantitative data and experimental protocols from these early trials continue to be of value to researchers and drug development professionals in the ongoing quest for improved asthma therapies.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Epac as a novel effector of airway smooth muscle relaxation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.rug.nl [research.rug.nl]

- 4. researchgate.net [researchgate.net]

- 5. The Potentially Therapeutic Role of EPAC in Curbing the Process of Idiopathic Pulmonary Fibrosis via Differential Cellular Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical evaluation of intravenous hexoprenaline in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hexoprenaline : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 8. login.medscape.com [login.medscape.com]

Hexoprenaline Sulfate: A Technical Whitepaper on Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexoprenaline (B194853) sulfate (B86663) is a sympathomimetic amine and a selective β2-adrenergic receptor agonist utilized primarily for its bronchodilatory and tocolytic properties.[1][2] Its therapeutic efficacy is intrinsically linked to its high affinity and selectivity for the β2-adrenergic receptor over other adrenergic receptor subtypes, particularly the β1-adrenergic receptor, thereby minimizing cardiac side effects. This document provides an in-depth technical guide on the receptor binding affinity and selectivity of hexoprenaline sulfate. It includes a summary of available quantitative data, detailed experimental protocols for assessing receptor binding and functional selectivity, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

Hexoprenaline is a catecholamine and a phenethylamine (B48288) derivative that functions as a selective β2-adrenoceptor agonist.[3] Its primary applications are in the management of asthma and as a tocolytic agent to suppress premature labor.[1] The therapeutic action of hexoprenaline is mediated by its interaction with β2-adrenergic receptors, which are predominantly located on the smooth muscle of the bronchi and uterus.[4] Activation of these G-protein coupled receptors initiates a signaling cascade that leads to smooth muscle relaxation.[2][4] A critical aspect of hexoprenaline's pharmacological profile is its selectivity for β2 receptors over β1 receptors, which are abundant in cardiac tissue. This selectivity is crucial for minimizing undesirable cardiovascular side effects such as tachycardia.[5]

Receptor Binding Affinity and Selectivity

Quantitative Data on Receptor Selectivity

A seminal study by O'Donnell and Wanstall (1975) investigated the potency of hexoprenaline relative to the non-selective β-agonist isoprenaline in various guinea-pig isolated tissues. The results clearly demonstrated hexoprenaline's preferential activity on tissues containing β2-adrenoceptors.[3]

| Tissue (Predominant Receptor) | Relative Potency (Isoprenaline = 100) |

| Trachea (β2) | 219[3] |

| Hind limb blood vessels (β2) | 110[3] |

| Uterus (β2) | 76[3] |

| Atria (β1) | 3.3[3] |

| Ileum (β1) | 1.0[3] |

Table 1: Relative potency of hexoprenaline in isolated guinea-pig tissues. Data from O'Donnell & Wanstall, 1975.[3]

These findings illustrate a significant selectivity of hexoprenaline for β2 receptors, with potencies in β2-rich tissues being substantially higher than in β1-rich tissues.

Another study examining the adenyl-cyclase system in rat reticulocytes provided a rank order of affinity for several β-adrenergic agonists, with hexoprenaline showing a high affinity, second only to isoprenaline. The order of decreasing affinities was isoprenaline > hexoprenaline > fenoterol (B1672521) > salbutamol (B1663637) > adrenaline > terbutalin > noradrenaline > phenylephrine.

Signaling Pathway

Upon binding to the β2-adrenergic receptor, hexoprenaline initiates a well-characterized Gs-protein coupled signaling cascade.

Caption: Hexoprenaline signaling cascade.

This pathway culminates in the phosphorylation and inactivation of myosin light chain kinase (MLCK), leading to the relaxation of smooth muscle tissue, which manifests as bronchodilation in the airways and uterine relaxation.

Experimental Protocols

The following sections detail standardized protocols that can be employed to determine the receptor binding affinity and functional selectivity of this compound.

Radioligand Competition Binding Assay

This assay determines the affinity of hexoprenaline for β1- and β2-adrenergic receptors by measuring its ability to compete with a radiolabeled ligand.

Caption: Radioligand binding assay workflow.

Methodology:

-

Membrane Preparation: Utilize cell lines stably expressing human β1- or β2-adrenergic receptors. Homogenize cells in a suitable buffer and prepare a membrane fraction through differential centrifugation.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-CGP 12177), and varying concentrations of this compound.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient period to reach equilibrium.

-

Separation: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to minimize non-specific binding.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the hexoprenaline concentration. Determine the IC50 value (the concentration of hexoprenaline that inhibits 50% of radioligand binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation

This assay measures the functional consequence of receptor activation by quantifying the production of cyclic AMP (cAMP).

References

- 1. Hexoprenaline and terbutaline administered by inhalation. A comparison between two beta2-adrenoreceptor agonists with respect to effect on bronchial obstruction, heart rate, blood pressure and muscle tremor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Beta2-Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Hexoprenaline: beta-adrenoreceptor selectivity in isolated tissues from the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and in Vitro and in Vivo Characterization of Highly β1-Selective β-Adrenoceptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

molecular and structural formula of hexoprenaline sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and structural characteristics of hexoprenaline (B194853) sulfate (B86663), its mechanism of action, and detailed experimental protocols for its analysis.

Core Compound Characteristics

Hexoprenaline sulfate is a selective beta-2 adrenergic receptor agonist utilized for its bronchodilator and tocolytic properties.[1] A thorough understanding of its chemical and physical properties is essential for research and development.

Molecular and Structural Formula

The chemical structure of this compound consists of two catecholamine moieties linked by a hexamethylene chain. This structure is salified with sulfuric acid. The molecular formula is C₂₂H₃₄N₂O₁₀S.[2][3]

Structural Representation:

Figure 1: 2D structural representation of the hexoprenaline molecule.

The sulfate salt is formed with sulfuric acid (H₂SO₄).

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₄N₂O₁₀S | [2][3] |

| Molecular Weight | 518.6 g/mol | [2] |

| IUPAC Name | 4-[2-[6-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]hexylamino]-1-hydroxyethyl]benzene-1,2-diol;sulfuric acid | [2] |

| CAS Number | 32266-10-7 | [2][3] |

| Melting Point | 222-228 °C | [4] |

| Boiling Point | 707.8 °C at 760 mmHg | [4] |

| Density | 1.302 g/cm³ | [4] |

Mechanism of Action: Signaling Pathway

This compound exerts its therapeutic effects by acting as a selective agonist for beta-2 adrenergic receptors, which are predominantly located on the smooth muscle cells of the bronchi and uterus.[1][5] The binding of hexoprenaline to these G-protein-coupled receptors initiates a signaling cascade that leads to smooth muscle relaxation.

Upon activation, the receptor promotes the exchange of GDP for GTP on the alpha subunit of the associated Gs protein. This activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, resulting in a decrease in intracellular calcium ion concentrations and the inhibition of myosin light-chain kinase.[5] This cascade ultimately leads to the relaxation of bronchial and uterine smooth muscle.[1][5]

Figure 2: Signaling pathway of this compound.

Experimental Protocols

Accurate and precise analytical methods are crucial for the quality control and quantitative analysis of this compound in pharmaceutical formulations. Below are detailed protocols for HPLC and UPLC methods.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is adapted for the quantitative determination of this compound in pharmaceutical tablets and injections.

1. Instrumentation:

-

High-Performance Liquid Chromatograph

-

UV Detector

-

C18 column (e.g., Capcellpak C18 MG, 150mm x 4.6mm, 5µm)

2. Reagents and Solutions:

-

Mobile Phase: 0.025 mol/L KH₂PO₄ solution containing 0.1% heptanesulfonic acid sodium salt and Acetonitrile (90:20, v/v), adjusted to pH 3.0 with phosphoric acid.

-

Standard Stock Solution (for tablets): Accurately weigh and dissolve 50 mg of this compound Reference Standard in 100 mL of mobile phase.

-

Working Standard Solutions (for tablets): Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 2.5 to 50 µg/mL.

-

Standard Stock Solution (for injections): Prepare as above.

-

Working Standard Solutions (for injections): Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 1 to 3 µg/mL.

-

Sample Preparation (Tablets): Weigh and finely powder 20 tablets. An accurately weighed portion of the powder equivalent to one tablet is dissolved in the mobile phase, sonicated, and diluted to a suitable concentration.

-

Sample Preparation (Injections): Dilute the injection solution with the mobile phase to a concentration within the calibration range.

3. Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL for tablets, 150 µL for injections

-

Column Temperature: 40°C

-

UV Detection Wavelength: 280 nm

4. System Suitability:

-

Perform six replicate injections of a working standard solution.

-

The relative standard deviation (%RSD) for the peak area and retention time should be ≤ 2%.

5. Analysis:

-

Inject the prepared standard and sample solutions into the chromatograph.

-

Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the working standard solutions.

Ultra-Performance Liquid Chromatography (UPLC) Method

This stability-indicating UPLC method is designed for the determination of hexoprenaline in injectable dosage forms.

1. Instrumentation:

-

Ultra-Performance Liquid Chromatograph

-

UV Detector

-

Waters Acquity HSS T3 column (50 x 2.1 mm i.d., 1.8 µm)

2. Reagents and Solutions:

-

Mobile Phase A: 5 mM Sodium dihydrogen phosphate (B84403) + 10 mM octane-1-sulphonic acid sodium salt buffer, pH 3.0.

-

Mobile Phase B: Acetonitrile.

-

Standard Solutions: Prepare solutions of this compound in the diluent (mobile phase A) at concentrations ranging from 3.50 to 6.50 µg/mL.

3. Chromatographic Conditions:

-

Flow Rate: 0.5 mL/min

-

Column Temperature: Ambient

-

UV Detection Wavelength: 280 nm

-

Gradient Elution:

-

t = 0 min, 5% B

-

t = 1 min, 5% B

-

t = 5 min, 50% B

-

t = 7 min, 5% B

-

t = 10 min, 5% B

-

4. Validation Parameters:

-

Linearity: Assessed over the concentration range of 3.50–6.50 µg/mL. A correlation coefficient (R²) of ≥ 0.999 is expected.

-

Forced Degradation: Subject the sample to acid and base hydrolysis, oxidation, and thermal stress to demonstrate the stability-indicating nature of the method.

Figure 3: Experimental workflow for UPLC analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. oak.chosun.ac.kr [oak.chosun.ac.kr]

- 3. Development and Validation of a Stability-Indicating UPLC Method for the Determination of Hexoprenaline in Injectable Dosage Form Using AQbD Principles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ajpaonline.com [ajpaonline.com]

- 5. mdpi.com [mdpi.com]

Preclinical Toxicology and Safety Profile of Hexoprenaline Sulfate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for professional medical advice, diagnosis, or treatment.

Introduction

Hexoprenaline (B194853) sulfate (B86663) is a selective beta-2 adrenergic receptor agonist primarily utilized for its tocolytic and bronchodilatory properties. As a sympathomimetic amine, it selectively stimulates beta-2 adrenergic receptors, leading to the relaxation of smooth muscle in the uterus and bronchi. While clinically effective, a thorough understanding of its preclinical toxicology and safety profile is paramount for risk assessment and the development of safer therapeutic agents.

This technical guide provides a comprehensive overview of the known preclinical safety data for hexoprenaline sulfate. Due to a notable scarcity of publicly available, dedicated preclinical toxicology studies on this compound, this guide incorporates a "read-across" approach. This involves leveraging data from structurally and pharmacologically similar beta-2 adrenergic agonists, such as salbutamol (B1663637) (albuterol), formoterol, fenoterol, and terbutaline, to infer the potential toxicological profile of this compound. This approach is clearly indicated where utilized. The experimental protocols described are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), representing the standard methodologies that would be employed in the preclinical safety assessment of such a compound.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by selectively binding to and activating beta-2 adrenergic receptors, which are G-protein coupled receptors. This binding initiates a downstream signaling cascade, as illustrated in the diagram below.

The activation of adenylyl cyclase leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins, ultimately resulting in the relaxation of smooth muscle in the bronchi and uterus.[1][2]

Preclinical Toxicology Profile

The following sections summarize the available preclinical toxicology data for this compound and analogous beta-2 adrenergic agonists.

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects that may occur shortly after the administration of a single dose of a substance.

Data Summary

| Compound | Species | Route | LD50 | Reference |

| Fenoterol Hydrobromide | Rat | Oral | 1600 mg/kg | [3] |

| Rat | Intraperitoneal | 500 mg/kg | [3] | |

| Rat | Subcutaneous | 1080 mg/kg | [3] | |

| Rat | Intravenous | 65 mg/kg | [3] | |

| Mouse | Oral | 1990 mg/kg | [3] | |

| Mouse | Intraperitoneal | 260 mg/kg | [3] | |

| Mouse | Subcutaneous | 1100 mg/kg | [3] | |

| Mouse | Intravenous | 42 mg/kg | [3] | |

| Dog | Oral | 150 mg/kg | [3] | |

| Rabbit | Oral | 5113 mg/kg | [3] | |

| Terbutaline Sulfate | Rat | Oral | 1800 mg/kg | [4] |

Experimental Protocol: Acute Oral Toxicity (OECD 420 - Fixed Dose Procedure)

This method is a stepwise procedure using a limited number of animals to obtain information on the acute oral toxicity of a substance.

-

Test System: Typically, a single sex of a rodent species (e.g., female rats) is used.

-

Dose Levels: A sighting study is performed to determine the appropriate starting dose for the main study, which uses a series of fixed dose levels (e.g., 5, 50, 300, and 2000 mg/kg).

-

Administration: The test substance is administered as a single oral dose via gavage.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

Sub-chronic and Chronic Toxicity

Repeat-dose toxicity studies are conducted to evaluate the adverse effects of a substance following prolonged and repeated exposure.

Data Summary (Read-Across from Beta-2 Adrenergic Agonists)

| Compound | Species | Duration | Route | Key Findings | NOAEL | Reference |

| Salmeterol (B1361061) | Rat | Repeat-dose | Inhalation | Tachycardia, skeletal muscle hypertrophy | Not specified | [1] |

| Salmeterol | Dog | Repeat-dose | Inhalation | Tachycardia | Not specified | [1] |

| Formoterol | Rat | 1 year | Inhalation | Myocardial fibrosis | 40 µg/kg/day (deposited dose) | [5] |

| Levalbuterol | Rat, Dog | Not specified | Not specified | Cardiovascular effects (hypotension, tachycardia, EKG changes), spleen toxicity | Not specified | [6] |

| Terbutaline | Not specified | Prolonged/Repeated | Oral | May cause damage to the heart | Not specified | [4] |

Experimental Protocol: 90-Day Oral Toxicity Study (OECD 408)

This study provides information on the potential health hazards likely to arise from repeated exposure over a prolonged period.

-

Test System: Both male and female rodents (usually rats) are used.

-

Dose Levels: At least three dose levels (low, mid, high) and a control group are used.

-

Administration: The test substance is administered daily for 90 days, typically via oral gavage.

-

Observations: Comprehensive in-life monitoring is conducted, including clinical observations, body weight, food and water consumption, ophthalmology, hematology, clinical chemistry, and urinalysis.

-

Pathology: At the end of the study, a full necropsy is performed, including organ weight measurements and histopathological examination of tissues.

Reproductive and Developmental Toxicity

These studies are designed to evaluate the potential effects of a substance on reproductive function and the development of offspring.

Data Summary (Read-Across from Beta-2 Adrenergic Agonists)

| Compound | Species | Study Type | Key Findings | NOAEL | Reference |

| Salbutamol | Mouse | Developmental | Cleft palate at high doses | Not specified | [7] |

| Salmeterol | Rabbit | Organogenesis | Foetal effects | Not specified | [1] |

| Formoterol | Rat, Rabbit | Developmental | Teratogenic effects, delayed ossification, decreased fetal weight | Not specified | [5] |

| Terbutaline | Rat | Developmental | Alterations in behavior and brain development in offspring | Not specified | [8] |

| Fenoterol | Animal studies | Developmental | Evidence of developmental toxicity | Not specified | [3] |

Experimental Protocol: Embryo-Fetal Developmental Toxicity Study (ICH S5(R2))

This study aims to detect adverse effects on the pregnant female and the development of the embryo and fetus.

-

Test System: Typically conducted in two species, a rodent (e.g., rat) and a non-rodent (e.g., rabbit).

-

Dose Levels: At least three dose levels and a control group are used.

-

Administration: The test substance is administered daily during the period of major organogenesis.

-

Maternal Evaluation: Dams are monitored for clinical signs, body weight, and food consumption.

-

Fetal Evaluation: Near term, fetuses are delivered by caesarean section and examined for external, visceral, and skeletal abnormalities.

Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to cause damage to genetic material.

Data Summary (Read-Across from Beta-2 Adrenergic Agonists)

| Compound | Assay | Result | Reference |

| Salbutamol | Mutagenicity tests | Not mutagenic | [7] |

| Salmeterol | Genotoxicity tests | No evidence of genotoxic potential | [1] |

| Formoterol | Ames test | Negative | [5] |

| Chromosome aberration assay (human lymphocytes) | Negative | [5] | |

| Mouse lymphoma assay | Negative | [5] | |

| Rat micronucleus assay | Negative | [5] | |

| Arformoterol | Ames test | Not genotoxic | [9] |

| Chromosome aberration assay | Not genotoxic | [9] | |

| In vivo micronucleus test (mouse) | Not genotoxic | [9] | |

| Ritodrine (B1199850) | Sister Chromatid Exchange (SCE) assay (human lymphocytes) | Increased SCEs with long-term administration (>1 month) | [10] |

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

-

Test System: Multiple strains of bacteria are used to detect different types of mutations.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to mimic metabolism in the liver.

-

Procedure: The bacteria, test substance, and S9 mix (if applicable) are incubated together and then plated on a minimal medium.

-

Analysis: A positive result is indicated by a dose-related increase in the number of revertant colonies compared to the control.

Carcinogenicity

Carcinogenicity studies are long-term bioassays designed to assess the tumor-forming potential of a substance.

Data Summary (Read-Across from Beta-2 Adrenergic Agonists)

| Compound | Species | Key Findings | Reference |

| Salmeterol | Rat | Increased incidence of smooth muscle tumors of the mesovarium | [1] |

| Salmeterol | Mouse | Increased incidence of smooth muscle tumors of the uterus | [1] |

| Formoterol | Mouse | Adrenal subcapsular adenomas and carcinomas, hepatocarcinomas, uterine leiomyomas and leiomyosarcomas | [5] |

| Formoterol | Rat | Ovarian leiomyomas and theca cell tumors | [5] |

| Arformoterol | Mouse | Uterine and cervical endometrial stromal polyps and sarcoma | [9] |

| Arformoterol | Rat | Thyroid C-cell adenoma and carcinoma | [9] |

Experimental Protocol: Carcinogenicity Study (OECD 451)

This study involves the long-term administration of a substance to animals to observe for the development of neoplasms.

-

Test System: Typically conducted in two rodent species (e.g., rats and mice), using both sexes.

-

Dose Levels: At least three dose levels and a control group are used. The highest dose should be a maximum tolerated dose (MTD).

-

Administration: The test substance is administered daily for the majority of the animal's lifespan (e.g., 24 months for rats).

-

Observations: Animals are monitored for clinical signs and palpable masses throughout the study.

-

Pathology: A complete histopathological examination of all organs and tissues is performed at the end of the study.

Safety Profile Summary and Conclusion

The preclinical safety profile of this compound, inferred from its mechanism of action and data from analogous beta-2 adrenergic agonists, suggests a generally low potential for acute toxicity. The primary target organs for toxicity with repeated exposure are expected to be the cardiovascular system, with effects such as tachycardia, and potentially the reproductive organs with long-term, high-dose exposure.

Genotoxicity assays on several analogous compounds have largely been negative, suggesting a low risk of mutagenicity. However, carcinogenicity studies with other beta-2 agonists have shown an increased incidence of tumors in reproductive tissues of rodents, a finding often considered a class effect related to prolonged beta-2 receptor stimulation in these species. Developmental toxicity studies with some beta-2 agonists have indicated a potential for teratogenic effects at high doses in certain animal species.